

Application Notes and Protocols: Leucoindigo as a Redox Indicator in Titrations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Leucoindigo**

Cat. No.: **B3055547**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

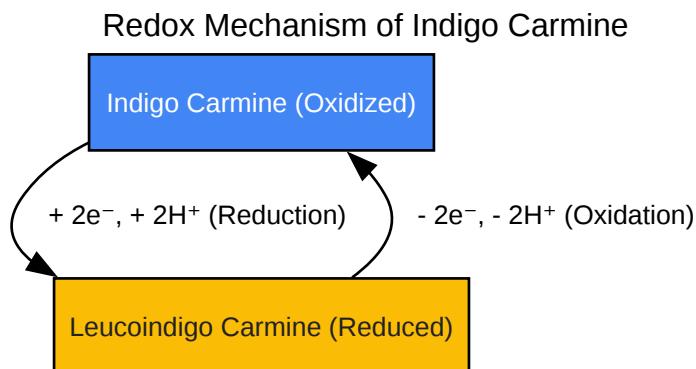
Introduction

Leucoindigo, and more commonly its water-soluble derivative indigo carmine (disodium 5,5'-indigodisulfonate), is a versatile organic compound that serves as an effective redox indicator in a variety of analytical titrations.^[1] Its utility is rooted in a distinct and reversible color change upon undergoing oxidation or reduction. In its oxidized state, indigo carmine is a deep blue, while its reduced form, **leucoindigo** carmine, is yellow.^[1] This stark color transition provides a clear and easily detectable endpoint in redox titrations. These application notes provide an overview of the principles, applications, and detailed protocols for using **leucoindigo** as a redox indicator in a laboratory setting.

Principle of Operation

The function of indigo carmine as a redox indicator is based on the reversible redox reaction of its indigoid structure. The core of this transformation involves a two-electron, two-proton transfer process.^[2] In the presence of a reducing agent, the blue oxidized form accepts electrons and is converted to the yellow reduced (leuco) form. Conversely, an oxidizing agent will convert the yellow leuco form back to the blue oxidized state.^[1]

The standard redox potential (E°) of indigo carmine is approximately +0.29 V (at pH 0 and 20°C); however, this potential is pH-dependent, a critical consideration when developing titration methods.^[3]


Quantitative Data

The key properties of indigo carmine as a redox and pH indicator are summarized in the table below for easy comparison and reference in experimental design.

Property	Value
Redox Potential (E°)	+0.29 V (vs. SHE at pH 0, 20°C)[3]
Redox Potential (E° at pH 7.0)	~ -0.125 V[4]
Oxidized Form Color	Blue
Reduced Form Color (Leucoindigo)	Yellow[1]
pH Indicator Range	pH 11.5 – 14.0
Color at pH < 11.5	Blue
Color at pH > 13.0	Yellow
Maximum Absorption Wavelength (λ_{max}) - Oxidized	~610 nm[4]

Signaling Pathway Diagram

The following diagram illustrates the reversible redox reaction that underlies the function of indigo carmine as a redox indicator.

[Click to download full resolution via product page](#)

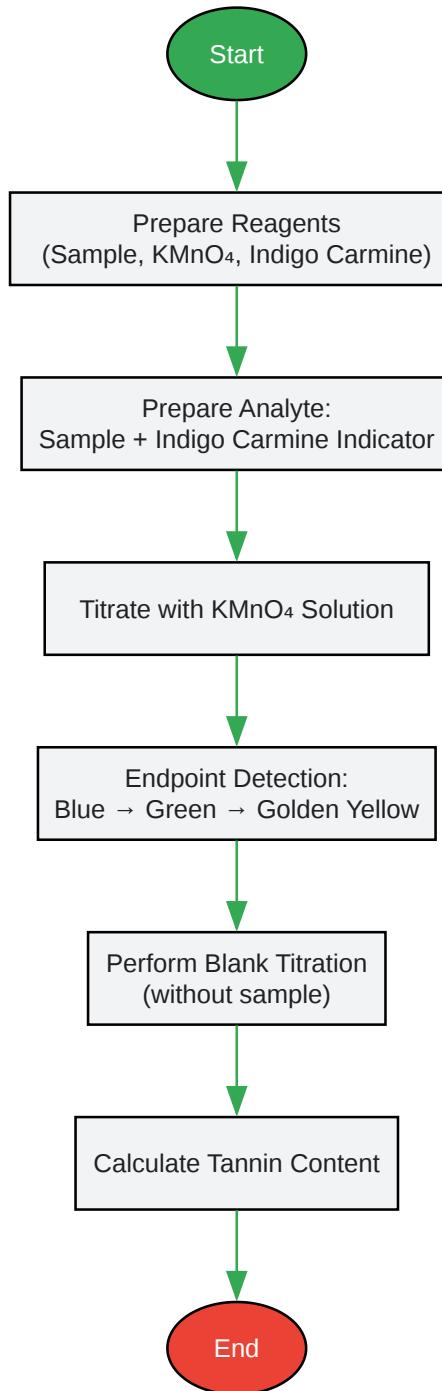
Caption: Reversible redox reaction of indigo carmine.

Applications and Experimental Protocols

Determination of Tannins (Lowenthal-Permanganate Titration)

Indigo carmine is widely utilized in the food and beverage industry for the quantification of tannins in products such as cider, wine, and herbal extracts. In this method, tannins, which are reducing agents, are titrated with a strong oxidizing agent, potassium permanganate (KMnO_4). Indigo carmine serves as the indicator to signal the endpoint of the titration. The tannins react with the permanganate first. Once all the tannins have been oxidized, the excess permanganate oxidizes the indigo carmine, resulting in a color change from blue through green to a golden yellow endpoint. A blank titration is essential to account for the volume of permanganate required to oxidize the indicator itself.[1]

Experimental Protocol:


- Materials:
 - Sample containing tannins
 - Potassium permanganate (KMnO_4), 0.02 M standard solution

- Indigo carmine indicator solution (see preparation below)
- Concentrated Sulfuric acid (H_2SO_4)
- Distilled water
- 1000 mL conical flask
- 50 mL burette
- Magnetic stirrer and stir bar
- Analytical balance

- Preparation of Indigo Carmine Indicator Solution:
 - Dissolve 1.0 g of indigo carmine in 1 liter of distilled water containing 50 mL of concentrated sulfuric acid.
 - Mix thoroughly.
- Procedure:
 - Sample Preparation: Accurately weigh approximately 5.0 g of the finely ground sample into a 1000 mL conical flask. Add 750 mL of distilled water and stir the mixture on a magnetic stirrer for 30 minutes.
 - Titration: To the sample mixture, add 25 mL of the indigo carmine indicator solution. The solution should turn a royal blue color. Titrate with the 0.02 M potassium permanganate solution while stirring continuously. The endpoint is reached when the color changes from blue to green and finally to a stable golden yellow. Record the volume of $KMnO_4$ used.
 - Blank Determination: In a separate 1000 mL conical flask, add 750 mL of distilled water and 25 mL of the indigo carmine indicator solution. Titrate with the 0.02 M potassium permanganate solution to the same golden yellow endpoint. Record the volume of $KMnO_4$ used.

Experimental Workflow for Tannin Titration

Workflow for Tannin Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of tannins.

Colorimetric Determination of Dissolved Oxygen

Indigo carmine can be employed for the colorimetric determination of dissolved oxygen in water.^[1] In this application, the reduced (leuco) form of indigo carmine, which is yellow-green, is introduced to the water sample. The dissolved oxygen oxidizes the **leucoindigo** carmine to its blue form. The intensity of the resulting blue color is proportional to the concentration of dissolved oxygen and can be quantified spectrophotometrically.^[1]

Experimental Protocol:

- Materials:
 - Water sample
 - Reduced indigo carmine reagent (commercially available in sealed ampoules)
 - Spectrophotometer or colorimeter
 - Cuvettes
- Procedure:
 - Sample Collection: Collect the water sample carefully to avoid the introduction of atmospheric oxygen. The analysis should be performed immediately after collection.
 - Color Development: Introduce the reduced indigo carmine reagent to a known volume of the water sample, typically by breaking a sealed ampoule within the sample. The reduced indicator is in a yellow-green state. In the presence of dissolved oxygen, it will be oxidized to a blue color. Allow a specified time for the color to develop fully.
 - Measurement: Transfer the colored solution to a cuvette and measure the absorbance at approximately 610 nm using a spectrophotometer.
 - Quantification: Determine the dissolved oxygen concentration by comparing the absorbance to a calibration curve prepared with standards of known dissolved oxygen concentration.

Qualitative Demonstration of Reducing Sugars ("Chemical Traffic Light")

The reversible redox reaction of indigo carmine with a reducing sugar like glucose is famously demonstrated in the "chemical traffic light" experiment. In an alkaline solution, glucose reduces the blue indigo carmine to its yellow leuco form. Shaking the solution introduces atmospheric oxygen, which re-oxidizes the indicator back to blue. This color change can be cycled multiple times, often with an intermediate red or green state.^[5] While this provides a powerful visual demonstration of a redox reaction, it is a qualitative experiment. For the quantitative determination of reducing sugars, other standardized titration methods, such as the Lane-Eynon method which uses methylene blue as an indicator, are more commonly employed.

Experimental Protocol:

- Materials:
 - Dextrose (glucose)
 - Sodium hydroxide (NaOH)
 - Indigo carmine
 - Distilled water
 - 500 mL Erlenmeyer flask with a stopper
- Preparation of Solutions:
 - Solution A (Dextrose): Dissolve approximately 24 g of dextrose in enough distilled water to make 1 L of solution.^[6]
 - Solution B (Sodium Hydroxide): Carefully dissolve 40 g of NaOH pellets in enough distilled water to make 1 L of solution. (Caution: This process is exothermic).^[6]
 - Indicator Solution: Dissolve 1 g of indigo carmine in 100 mL of distilled water.^[6]
- Demonstration:

- In the 500 mL Erlenmeyer flask, combine 100 mL of the dextrose solution and 100 mL of the sodium hydroxide solution.[6]
- Add 10 mL of the indigo carmine indicator solution. The solution will initially be green.[6]
- Stopper the flask and let it stand undisturbed. The solution will gradually turn from green to red and then to yellow as the glucose reduces the indigo carmine.
- To reverse the reaction, shake the flask vigorously. The dissolved oxygen from the air in the flask will oxidize the **leucoindigo** carmine, and the solution will turn back to green. This cycle of color changes can be repeated several times.

Concluding Remarks

Leucoindigo, in the form of indigo carmine, is a valuable and versatile redox indicator with well-established applications in titrimetric analysis, particularly for the determination of tannins and dissolved oxygen. Its distinct, reversible color change provides a clear endpoint for these titrations. While it can be used in qualitative demonstrations for reducing sugars, for quantitative analysis of other analytes such as ascorbic acid or sugars, other indicators and methods are more commonly reported in the scientific literature. Researchers should always validate their titration methods and consider the pH-dependent nature of the indicator's redox potential for accurate and reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indigo carmine (C.I. 73015), 100 g, CAS No. 860-22-0 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Indigo Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Leucoindigo as a Redox Indicator in Titrations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3055547#leucoindigo-as-a-redox-indicator-in-titrations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com